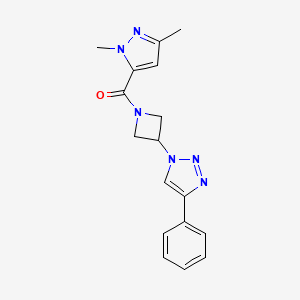

![molecular formula C16H17N3 B3020842 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900876-83-7](/img/structure/B3020842.png)

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

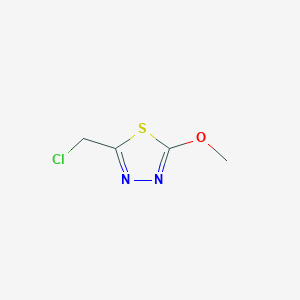

“2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a compound with the empirical formula C14H13N3 . It is a type of pyrazolo[1,5-a]pyrimidine, which are purine analogs and have been known for their biological and pharmacological importance .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one method involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Another method involves the treatment of compound 2 with ethoxymethylenecyanoacetate in the presence of ethanol .Molecular Structure Analysis

The molecular structure of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic methods. For instance, the 1H NMR spectrum of a similar compound showed a triplet-quartet pattern at δ 1.35 and 4.32 . HRMS analyses can also be carried out to further analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” can be complex. For example, the treatment of compound 2 with ethoxymethylenecyanoacetate in the presence of ethanol led to the annulation of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” can be determined using various techniques. For instance, the melting point of a similar compound was found to be 161–163 ºC . The compound is also characterized by its molecular weight and empirical formula .科学研究应用

Anticancer Potential

PP derivatives exhibit promising anticancer properties. Researchers have synthesized various PP analogs and evaluated their effects on cancer cells. These compounds interfere with critical cellular processes, making them potential candidates for targeted therapies against cancer .

Enzymatic Inhibition

PP compounds have been investigated for their ability to inhibit specific enzymes. By modulating enzymatic activity, they can impact various biological pathways. Researchers have explored PP derivatives as potential enzyme inhibitors for therapeutic purposes .

Organic Synthesis

The synthetic versatility of PP makes it an excellent scaffold for designing combinatorial libraries and drug discovery. Researchers have developed efficient synthetic routes to access PP derivatives, allowing for structural modifications at various positions. These modifications enhance the compound’s properties and potential applications .

Photophysical Properties

PP derivatives possess intriguing photophysical properties, making them attractive for material science applications. Their planar and rigid structure contributes to their unique behavior in optical and electronic systems. Researchers have explored PP-based materials for optoelectronic devices, sensors, and other functional materials .

Functionalization Strategies

Various synthetic pathways have been developed for PP functionalization. Researchers have explored post-functionalization methods to enhance the structural diversity of PP derivatives. These strategies allow for tailoring the compound’s properties for specific applications .

Drug Design and Rational Design

Given PP’s diverse properties, researchers aim to design novel drugs based on the PP core. By combining synthetic advances, enzymatic inhibition data, and anticancer potential, they hope to create rational and efficient drug designs. PP derivatives may serve as a foundation for future pharmaceuticals .

作用机制

Target of Action

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antitrypanosomal, and antischistosomal activities . .

Mode of Action

As a purine analogue, it is likely to interfere with purine biochemical reactions . Purine analogues often inhibit the synthesis of DNA and RNA, which can disrupt the growth and replication of cells, including microbial cells .

Biochemical Pathways

As a purine analogue, it is likely to affect the purine metabolism pathway . This can lead to a disruption in the synthesis of nucleic acids and proteins, affecting various downstream cellular processes.

Result of Action

As a purine analogue, it is likely to disrupt the growth and replication of cells, including microbial cells, by inhibiting the synthesis of dna and rna .

未来方向

The future directions for the study of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its biological and pharmacological properties. Given the known activities of similar compounds, it could be of interest to investigate its potential as an antimicrobial, anti-inflammatory, or anti-tumor agent .

属性

IUPAC Name |

2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-4-14-15(13-8-6-5-7-9-13)16-17-11(2)10-12(3)19(16)18-14/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPIHYJDOBNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

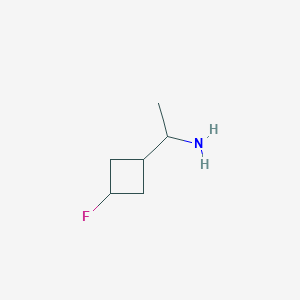

![3-[(2S,4S)-1-(2-Chloroacetyl)-4-methoxypyrrolidin-2-yl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B3020763.png)

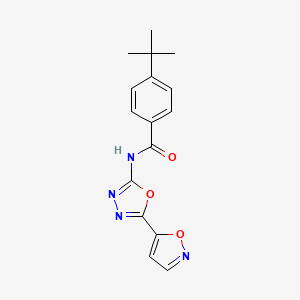

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

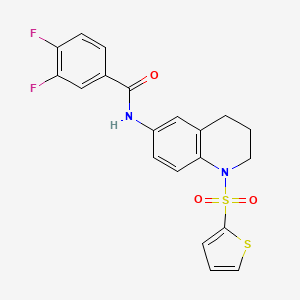

![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)

![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,6-dichlorophenyl)prop-2-en-1-one](/img/structure/B3020777.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)